![molecular formula C9H20N2O3 B13617551 tert-butylN-[(2S)-4-amino-2-hydroxybutyl]carbamate](/img/structure/B13617551.png)
tert-butylN-[(2S)-4-amino-2-hydroxybutyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-ButylN-[(2S)-4-amino-2-hydroxybutyl]carbamate is a chemical compound known for its applications in various fields such as chemistry, biology, and medicine. It is a derivative of carbamic acid and is often used in synthetic organic chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-ButylN-[(2S)-4-amino-2-hydroxybutyl]carbamate can be synthesized through a palladium-catalyzed cross-coupling reaction. This involves the reaction of tert-butyl carbamate with various aryl halides in the presence of a base such as cesium carbonate (Cs₂CO₃) and a solvent like 1,4-dioxane . The reaction conditions typically require heating to facilitate the coupling process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and production rates.
Chemical Reactions Analysis
Types of Reactions
tert-ButylN-[(2S)-4-amino-2-hydroxybutyl]carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane . The reaction conditions often involve heating and controlled atmospheres to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed reactions can yield N-Boc-protected anilines or tetrasubstituted pyrroles .
Scientific Research Applications
tert-ButylN-[(2S)-4-amino-2-hydroxybutyl]carbamate has several applications in scientific research:
Biology: It serves as a protecting group for amines in peptide synthesis, allowing for selective deprotection under mild conditions.
Medicine: It is utilized in the development of pharmaceuticals, especially in the synthesis of drug intermediates.
Industry: It finds applications in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-butylN-[(2S)-4-amino-2-hydroxybutyl]carbamate involves its ability to act as a protecting group for amines. This is achieved through the formation of stable carbamate linkages, which can be selectively cleaved under specific conditions. The molecular targets and pathways involved include interactions with enzymes and other biomolecules that facilitate the desired chemical transformations.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler derivative used in similar applications.
tert-Butyl (2-aminoethyl)carbamate: Another related compound with applications in organic synthesis.
Uniqueness
tert-ButylN-[(2S)-4-amino-2-hydroxybutyl]carbamate is unique due to its specific structure, which provides enhanced stability and reactivity compared to simpler carbamate derivatives. This makes it particularly valuable in complex synthetic processes and pharmaceutical applications.
Properties
Molecular Formula |
C9H20N2O3 |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-4-amino-2-hydroxybutyl]carbamate |
InChI |
InChI=1S/C9H20N2O3/c1-9(2,3)14-8(13)11-6-7(12)4-5-10/h7,12H,4-6,10H2,1-3H3,(H,11,13)/t7-/m0/s1 |
InChI Key |
GJAHMDCXXHDWSC-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](CCN)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


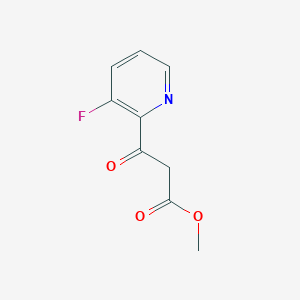
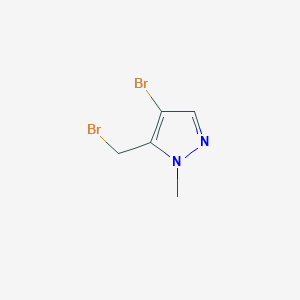
![7,7-Dimethyl-2,3a,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride](/img/structure/B13617497.png)
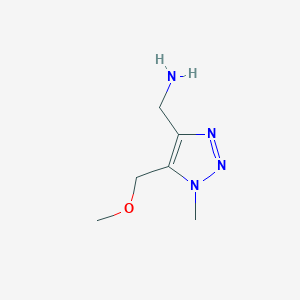
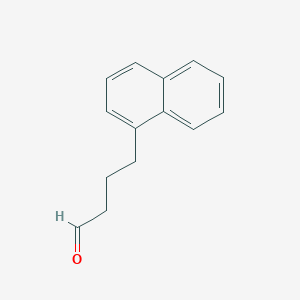
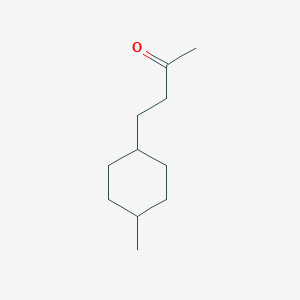
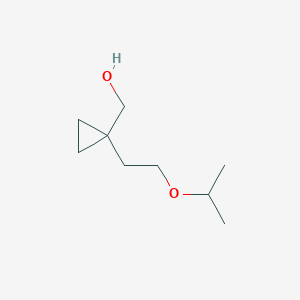
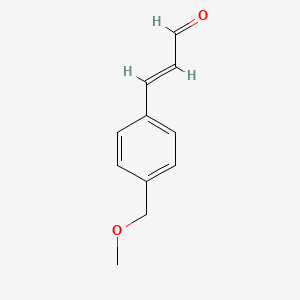

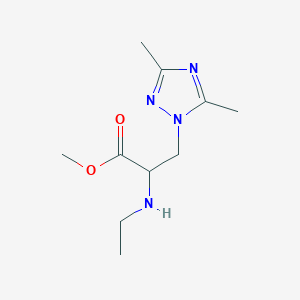
![(2R)-2-(2,4-Dimethoxyphenyl)-2-[(tert-butoxy)carbonylamino]acetic acid](/img/structure/B13617534.png)
![[2-(2-Phenylcyclopropyl)cyclopropyl]methanol](/img/structure/B13617535.png)
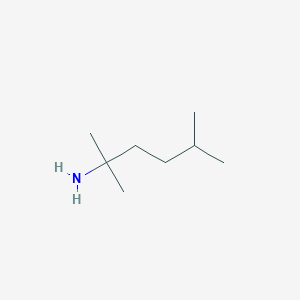
![4-[(Oxolan-3-yl)methoxy]benzene-1-sulfonyl chloride](/img/structure/B13617546.png)
